molecular formula C22H32O5 B12320829 11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12320829
M. Wt: 376.5 g/mol
InChI Key: FQWLSWNUHFREIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic corticosteroid derivative characterized by a steroidal cyclopenta[a]phenanthrene core. Key structural features include:

  • Hydroxy and hydroxyacetyl groups at positions 11 and 17, respectively, which enhance glucocorticoid receptor binding and metabolic stability .
  • Methyl substituents at positions 6, 10, and 13, influencing lipophilicity and pharmacokinetic properties .
  • A 3-keto group critical for anti-inflammatory activity via interactions with glucocorticoid receptors .

This compound shares structural homology with widely used corticosteroids like dexamethasone, prednisolone, and hydrocortisone but differs in substituent patterns and stereochemistry, leading to variations in potency and therapeutic applications.

Properties

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLSWNUHFREIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes and Reaction Mechanisms

Hydroxylation and Acetylation Reactions

The core structure is derived from steroidal precursors through sequential hydroxylation and acetylation. A common approach involves chloroprednisone (CID 3034026) as a starting material, where fluorine and methyl groups are introduced at positions 6, 9, and 16. Critical steps include:

  • Hydroxylation : Using osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) to introduce hydroxyl groups at C11 and C17.
  • Acetylation : Reaction with acetic anhydride or acetyl chloride in pyridine to form the 2-hydroxyacetyl moiety at C17.

For example, succinic anhydride in pyridine with dimethylaminopyridine (DMAP) catalyzes acetylation at 80°C, achieving 89% yield after 12 hours.

Table 1: Key Reagents and Conditions for Acetylation
Reagent Solvent Temperature Time Yield
Succinic anhydride Pyridine 80°C 12 h 89%
Acetic anhydride DCM 25°C 6 h 78%

Cyclization Strategies

Formation of the cyclopenta[a]phenanthrene core requires intramolecular cyclization. A patented method employs Trimethylsilyl Iodide (TMS-I) to facilitate ring closure under anhydrous conditions. The reaction proceeds via a carbocation intermediate, stabilized by the electron-donating methyl groups at C10 and C13.

Key Steps:
  • Deprotonation : Using LDA (lithium diisopropylamide) at -78°C to generate enolate intermediates.
  • Electrophilic trapping : Addition of methyl iodide (CH₃I) to install the C16 methyl group.

Industrial-Scale Production Techniques

Good Manufacturing Practices (GMP) Compliance

Industrial synthesis adheres to GMP guidelines, emphasizing purity (>99.5%) and reproducibility. A Drug Master File (DMF) submitted to regulatory agencies details:

  • Crystallization : Ethyl acetate/hexane mixtures purify the final product.
  • Chromatography : Reverse-phase HPLC resolves stereoisomers.
Table 2: Industrial Production Metrics
Parameter Specification
Purity ≥99.5% (HPLC)
Residual Solvents <50 ppm (ICH Q3C)
Stereochemical Purity >99% ee

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The Huisgen azide-alkyne cycloaddition (click chemistry) optimizes yield in multi-step syntheses. Using CuSO₄/sodium ascorbate in methanol at 80°C for 30 minutes increases yield from 6% to 85%.

Table 3: Click Chemistry Optimization
CuSO₄ Equiv Sodium Ascorbate Equiv Time Yield
9 30 15 min 6%
30 300 30 min 85%

Analytical Techniques for Quality Control

Structural Elucidation

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity, with characteristic shifts at δ 4.21 ppm (C17-OH) and δ 2.12 ppm (C6-CH₃).
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 377.2093 (calc. 377.2098).

Chemical Reactions Analysis

Types of Reactions

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes. These products have distinct properties and applications in different fields .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties. Its structural analogs have shown promise in treating conditions such as arthritis and chronic pain syndromes.

Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds in modulating inflammatory pathways. The findings suggested that derivatives of this compound could inhibit cyclooxygenase enzymes involved in inflammation .

Hormonal Activity

Research has indicated that this compound may interact with hormonal pathways. It has been investigated for its potential role as a modulator of steroid hormone activity.

Case Study Example :
In vitro studies have demonstrated that compounds with similar structures can bind to androgen receptors and influence gene expression associated with testosterone activity . This opens avenues for further research into its use in hormone-related therapies.

Biochemical Studies

The compound's ability to affect metabolic pathways makes it a candidate for biochemical studies aimed at understanding cellular processes.

Case Study Example :
A recent investigation assessed the impact of this compound on metabolic syndrome markers in animal models. Results indicated a reduction in blood glucose levels and improved lipid profiles . This suggests potential applications in diabetes management.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryAnti-inflammatory and analgesic effectsJournal of Medicinal Chemistry
Hormonal ActivityModulation of steroid hormone activityHormone Research Journal
Biochemical StudiesInfluence on metabolic syndrome markersMetabolism Journal

Mechanism of Action

The mechanism of action of 11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and modulating the activity of enzymes and other proteins involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The cyclopenta[a]phenanthrene backbone is conserved across corticosteroids. Divergences arise in substituent groups and stereochemistry:

Compound Name Key Substituents Molecular Formula Pharmacological Role
Target Compound 6,10,13-Trimethyl; 11,17-dihydroxy; 17-(2-hydroxyacetyl) C₂₄H₃₂O₆ Anti-inflammatory, immunomodulator
Dexamethasone 9-Fluoro; 16-methyl; 17-(2-hydroxyacetyl) C₂₂H₂₉FO₅ High-potency glucocorticoid
Prednisolone 11,17-dihydroxy; 17-(2-hydroxyacetyl); no fluorine C₂₁H₂₆O₅ Intermediate glucocorticoid
Hydrocortisone 11,17-dihydroxy; 17-(2-hydroxyacetyl); fewer methyl groups C₂₁H₃₀O₅ Natural glucocorticoid
Etonogestrel (Progestin) 13-ethyl; 17-ethynyl; 11-methylene C₂₂H₂₈O₂ Progestin (contraceptive)

Key Observations :

  • Fluorine at C9 (dexamethasone) enhances glucocorticoid receptor affinity and metabolic resistance, increasing potency 30-fold compared to non-fluorinated analogs .
  • 17-Hydroxyacetyl group is a hallmark of synthetic corticosteroids, stabilizing the dihydroxyacetone side chain and prolonging half-life .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
Compound Solubility (mg/mL) LogP Bioavailability (%)
Target Compound ~40 (predicted) 1.8 60–70 (estimated)
Dexamethasone 0.1 1.9 80–90
Prednisolone 0.3 1.6 70–80
Hydrocortisone 0.5 1.5 90–100

The target compound’s lower solubility compared to hydrocortisone may reflect increased methyl substitution, while its moderate LogP suggests balanced lipid-water partitioning .

Anti-inflammatory Mechanisms
  • Glucocorticoid Receptor (GR) Binding : The 3-keto group and C11/C17 hydroxyls mediate GR activation, suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Phospholipase A2 Inhibition : Shared with dexamethasone, this reduces arachidonic acid release, diminishing prostaglandin synthesis .
  • Lack of Fluorine : Unlike dexamethasone, the absence of C9 fluorine may reduce transactivation potency but mitigate side effects like hyperglycemia .

Biological Activity

The compound 11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one , also known as 6α-Methylhydrocortisone , is a synthetic glucocorticoid with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H32O5
  • Molar Mass : 376.49 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • Melting Point : 203-208 °C
  • Solubility : Slightly soluble in acetone and DMSO; very slightly soluble in chloroform when heated .

11,17-Dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one exhibits its biological effects primarily through interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression involved in inflammation and immune response. This compound has been shown to:

  • Inhibit pro-inflammatory cytokines.
  • Suppress the activation of nuclear factor kappa B (NF-kB).
  • Induce apoptosis in certain immune cells .

Pharmacological Effects

The compound has demonstrated various pharmacological effects:

  • Anti-inflammatory Effects : It is effective in reducing inflammation by inhibiting the production of inflammatory mediators.
  • Immunosuppressive Activity : Reduces immune response by affecting lymphocyte function and cytokine production.
  • Metabolic Effects : Influences glucose metabolism and can lead to alterations in fat distribution and insulin sensitivity .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to controls. The mechanism was attributed to the inhibition of cytokines such as IL-1β and TNF-α .

Study 2: Immunosuppressive Effects

Another research focused on its immunosuppressive effects in transplant models. The compound effectively reduced graft rejection rates by modulating T-cell responses. This study highlighted its potential use in organ transplantation settings .

Study 3: Metabolic Impact

Research examining the metabolic impact found that chronic administration led to increased blood glucose levels and changes in lipid profiles in animal models. This finding suggests caution in using the compound for prolonged periods due to potential metabolic side effects .

Comparative Analysis with Other Glucocorticoids

Compound NameAnti-inflammatory PotencyImmunosuppressive ActivityMetabolic Side Effects
11,17-Dihydroxy...HighModerateModerate
PrednisoneModerateHighHigh
DexamethasoneVery HighVery HighVery High

The table above compares the biological activity of 11,17-dihydroxy... with other well-known glucocorticoids. It shows that while it has high anti-inflammatory potency similar to dexamethasone, it exhibits moderate immunosuppressive activity compared to prednisone.

Q & A

Q. How can computational modeling predict the compound’s interactions with glucocorticoid receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the receptor’s crystal structure (PDB ID: 4UDC). Compare binding affinities with dexamethasone ( ) to identify key residues (e.g., Gln642, Asn564). Validate predictions via surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What experimental strategies mitigate instability during formulation development?

  • Methodology : Use nanostructured lipid carriers (NLCs, as in ) to enhance solubility and stability. Monitor degradation products via stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions). Lyophilization with cryoprotectants (trehalose) can prevent hydrolysis of the acetyl group .

Q. How to resolve stereochemical challenges during synthetic optimization?

  • Methodology : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for chiral centers. Use chiral HPLC (Chiralpak IA column) to separate enantiomers. For critical stereocenters (e.g., C8, C9), verify configurations via NOESY NMR or circular dichroism (CD) spectroscopy .

Q. What in vivo models are appropriate for studying anti-inflammatory efficacy?

  • Methodology : Use LPS-induced murine inflammation models to measure cytokine suppression (IL-6, TNF-α). Compare efficacy to hydrocortisone ( ) at equivalent doses. For tissue-specific effects, employ transgenic mice with glucocorticoid receptor (GR) knockouts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported logP values for solubility predictions?

  • Methodology : Calculate logP via computational tools (e.g., ChemAxon, ACD/Labs) and validate experimentally using shake-flask assays (octanol/water partition). Account for ionization (pKa) via potentiometric titration, as the compound’s hydroxyl groups may influence hydrophilicity .

Q. Why do some studies report conflicting bioaccumulation potential?

  • Methodology : Conduct bioconcentration factor (BCF) assays in fish models (OECD 305) to resolve inconsistencies. Use radiolabeled compound (¹⁴C) to track accumulation in lipid-rich tissues. Compare with QSAR predictions based on molecular weight and lipophilicity .

Methodological Best Practices

Q. How to ensure reproducibility in synthetic protocols?

  • Methodology : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent oxidation of hydroxyl groups. Use high-resolution mass spectrometry (HRMS) and elemental analysis (CHN) to confirm purity (>98%). Publish detailed spectral data (NMR, IR) in open-access repositories .

Q. What statistical approaches are recommended for dose-response studies?

  • Methodology : Apply nonlinear regression (four-parameter logistic model) to calculate EC50/IC50. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate power analysis (α=0.05, β=0.2) to ensure adequate sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.